molecular formula C15H23FN4O B2682251 N-{[1-(5-fluoropyrimidin-2-yl)piperidin-4-yl]methyl}-3-methylbutanamide CAS No. 2415585-16-7

N-{[1-(5-fluoropyrimidin-2-yl)piperidin-4-yl]methyl}-3-methylbutanamide

Cat. No.: B2682251
CAS No.: 2415585-16-7
M. Wt: 294.374
InChI Key: KEGIBXBRKBXXGD-UHFFFAOYSA-N
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Description

N-{[1-(5-fluoropyrimidin-2-yl)piperidin-4-yl]methyl}-3-methylbutanamide is a synthetic organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a piperidine ring substituted with a fluoropyrimidine moiety and a butanamide group, making it a versatile molecule for research and industrial purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{[1-(5-fluoropyrimidin-2-yl)piperidin-4-yl]methyl}-3-methylbutanamide typically involves multiple steps, starting with the preparation of the key intermediates. One common route includes the following steps:

    Synthesis of 5-fluoropyrimidine: This can be achieved through the fluorination of pyrimidine using reagents such as Selectfluor or N-fluorobenzenesulfonimide.

    Formation of 1-(5-fluoropyrimidin-2-yl)piperidine: This step involves the nucleophilic substitution reaction between 5-fluoropyrimidine and piperidine under basic conditions.

    Attachment of the butanamide group: The final step involves the acylation of the piperidine derivative with 3-methylbutanoyl chloride in the presence of a base such as triethylamine.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can be employed to scale up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions

N-{[1-(5-fluoropyrimidin-2-yl)piperidin-4-yl]methyl}-3-methylbutanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst to reduce any unsaturated bonds.

    Substitution: The fluoropyrimidine moiety can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Hydrogen gas with palladium on carbon catalyst.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydride.

Major Products Formed

    Oxidation: Oxidized derivatives of the butanamide group.

    Reduction: Reduced forms of the piperidine ring.

    Substitution: Substituted fluoropyrimidine derivatives.

Scientific Research Applications

N-{[1-(5-fluoropyrimidin-2-yl)piperidin-4-yl]methyl}-3-methylbutanamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand in receptor studies.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of novel materials and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of N-{[1-(5-fluoropyrimidin-2-yl)piperidin-4-yl]methyl}-3-methylbutanamide involves its interaction with specific molecular targets. The fluoropyrimidine moiety can interact with nucleic acids or proteins, potentially inhibiting their function. The piperidine ring may enhance the compound’s binding affinity to its targets, while the butanamide group can modulate its pharmacokinetic properties.

Comparison with Similar Compounds

Similar Compounds

  • N-{[1-(5-chloropyrimidin-2-yl)piperidin-4-yl]methyl}-3-methylbutanamide
  • N-{[1-(5-bromopyrimidin-2-yl)piperidin-4-yl]methyl}-3-methylbutanamide
  • N-{[1-(5-methylpyrimidin-2-yl)piperidin-4-yl]methyl}-3-methylbutanamide

Uniqueness

N-{[1-(5-fluoropyrimidin-2-yl)piperidin-4-yl]methyl}-3-methylbutanamide is unique due to the presence of the fluorine atom in the pyrimidine ring, which can significantly influence its chemical reactivity and biological activity compared to its chloro, bromo, and methyl analogs.

Properties

IUPAC Name

N-[[1-(5-fluoropyrimidin-2-yl)piperidin-4-yl]methyl]-3-methylbutanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H23FN4O/c1-11(2)7-14(21)17-8-12-3-5-20(6-4-12)15-18-9-13(16)10-19-15/h9-12H,3-8H2,1-2H3,(H,17,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KEGIBXBRKBXXGD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(=O)NCC1CCN(CC1)C2=NC=C(C=N2)F
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H23FN4O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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